molecular formula C32H34N8O2S2 B2553170 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE CAS No. 304863-51-2

2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE

Cat. No.: B2553170
CAS No.: 304863-51-2
M. Wt: 626.8
InChI Key: TYSICPYLJLMEHM-UHFFFAOYSA-N
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Description

2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE is a complex organic compound characterized by the presence of triazoloquinoline and sulfanyl groups

Preparation Methods

The synthesis of 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the triazoloquinoline core, followed by the introduction of the sulfanyl group. The final steps involve the coupling of the triazoloquinoline derivatives with hexyl acetamide under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinoline core is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-{6-[2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]HEXYL}ACETAMIDE stands out due to its unique combination of triazoloquinoline and sulfanyl groups. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N8O2S2/c1-21-17-27-35-37-31(39(27)25-13-7-5-11-23(21)25)43-19-29(41)33-15-9-3-4-10-16-34-30(42)20-44-32-38-36-28-18-22(2)24-12-6-8-14-26(24)40(28)32/h5-8,11-14,17-18H,3-4,9-10,15-16,19-20H2,1-2H3,(H,33,41)(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSICPYLJLMEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCCCCCNC(=O)CSC4=NN=C5N4C6=CC=CC=C6C(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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